5-Fhmed-cytosine

描述

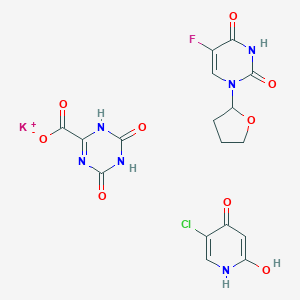

5-Hydroxymethylcytosine is a DNA pyrimidine nitrogen base derived from cytosine. It is potentially important in epigenetics because the hydroxymethyl group on the cytosine can possibly switch a gene on and off. It was first seen in bacteriophages in 1952 and later found to be abundant in human and mouse brains, as well as in embryonic stem cells . In mammals, it can be generated by oxidation of 5-methylcytosine, a reaction mediated by ten-eleven translocation enzymes .

准备方法

5-Hydroxymethylcytosine can be synthesized through the oxidation of 5-methylcytosine using ten-eleven translocation enzymes. This enzymatic pathway involves three 5-methylcytosine oxidases: ten-eleven translocation 1, ten-eleven translocation 2, and ten-eleven translocation 3 . Industrial production methods typically involve the use of these enzymes to achieve the desired oxidation state.

化学反应分析

5-Hydroxymethylcytosine undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to 5-formylcytosine and 5-carboxylcytosine by ten-eleven translocation enzymes.

Reduction: It can be reduced back to 5-methylcytosine under certain conditions.

Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like ten-eleven translocation enzymes and reducing agents for the reverse reactions. The major products formed from these reactions are 5-formylcytosine and 5-carboxylcytosine .

科学研究应用

5-Hydroxymethylcytosine has several scientific research applications:

Epigenetics: It plays a crucial role in gene regulation and DNA demethylation processes.

Cancer Research: Altered levels of 5-hydroxymethylcytosine have been associated with various cancers, making it a potential biomarker for cancer diagnosis and prognosis.

Neuroscience: High levels of 5-hydroxymethylcytosine are found in neuronal cells, suggesting its importance in brain function and development.

Stem Cell Research: It is abundant in embryonic stem cells and is associated with self-renewal and differentiation processes.

作用机制

The mechanism by which 5-hydroxymethylcytosine exerts its effects involves its role in DNA methylation and demethylation. It is produced from 5-methylcytosine by the action of ten-eleven translocation enzymes. This modification can influence gene expression by altering the methylation status of DNA, thereby regulating the accessibility of transcription factors to the DNA . The molecular targets and pathways involved include the ten-eleven translocation enzyme family and the base excision repair pathway .

相似化合物的比较

5-Hydroxymethylcytosine is similar to other cytosine derivatives such as:

5-Methylcytosine: A methylated form of cytosine involved in gene silencing.

5-Formylcytosine: An oxidation product of 5-hydroxymethylcytosine.

5-Carboxylcytosine: Another oxidation product of 5-hydroxymethylcytosine.

What sets 5-hydroxymethylcytosine apart is its unique role in active DNA demethylation and its potential regulatory functions in gene expression .

属性

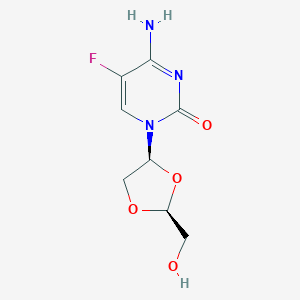

IUPAC Name |

4-amino-5-fluoro-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O4/c9-4-1-12(8(14)11-7(4)10)5-3-15-6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKXXGNCKMQXTH-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](O1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163001 | |

| Record name | 5-Fhmed-cytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145397-26-8 | |

| Record name | 5-Fhmed-cytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145397268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fhmed-cytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-5-FLUORO-1-((2S,4S)-2-(HYDROXYMETHYL)-1,3-DIOXOLAN-4-YL)PYRIMIDIN-2(1H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ3X62U8VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B132912.png)